molecular formula C18H36O3 B12739636 Tetradecanoic acid, 3-hydroxybutyl ester CAS No. 89457-39-6

Tetradecanoic acid, 3-hydroxybutyl ester

Cat. No.: B12739636
CAS No.: 89457-39-6
M. Wt: 300.5 g/mol
InChI Key: QZVFXQJPKMPIJY-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 3-hydroxybutyl ester, also known as butyl 3-hydroxytetradecanoate, is an ester derived from tetradecanoic acid (myristic acid) and 3-hydroxybutanol. This compound is part of the ester family, which are commonly used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 3-hydroxybutyl ester typically involves the esterification of tetradecanoic acid with 3-hydroxybutanol. This reaction can be catalyzed by acidic or enzymatic catalysts. For example, the use of sulfuric acid as a catalyst can facilitate the esterification process under reflux conditions. Alternatively, enzymatic catalysis using lipases, such as Candida antarctica lipase B, can be employed for a more environmentally friendly synthesis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of enzymatic catalysts is also gaining popularity in industrial applications due to their specificity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 3-hydroxybutyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 3-hydroxybutanol.

    Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and 3-hydroxybutanol.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Tetradecanoic acid, 3-hydroxybutyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanoic acid, 3-hydroxybutyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The ester bond can be hydrolyzed by esterases, releasing tetradecanoic acid and 3-hydroxybutanol, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Myristic acid (Tetradecanoic acid): A common saturated fatty acid with similar structural properties.

    Butyl esters of other fatty acids: Such as butyl palmitate and butyl stearate, which have similar ester functional groups but differ in the length of the fatty acid chain.

Uniqueness

Tetradecanoic acid, 3-hydroxybutyl ester is unique due to the presence of both a long-chain fatty acid and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

89457-39-6

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

3-hydroxybutyl tetradecanoate

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-16-15-17(2)19/h17,19H,3-16H2,1-2H3

InChI Key

QZVFXQJPKMPIJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC(C)O

Origin of Product

United States

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